4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester

Synthetic Methodology Process Chemistry Imidazole Functionalization

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester (CAS 120781-00-2) is a trisubstituted imidazole derivative featuring a bromine atom at the 4-position, a methyl group at N-1, and a methyl ester at C-5. It belongs to the 1-methylimidazole-5-carboxylate family, a scaffold widely employed in medicinal chemistry for generating angiotensin II receptor antagonists, kinase inhibitors, and herbicidal agents.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
Cat. No. B8188015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1C(=O)OC)Br
InChIInChI=1S/C6H7BrN2O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,1-2H3
InChIKeyRMSUVILQYCFVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester: Core Identity, Reactivity Profile, and Procurement-Relevant Classification


4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester (CAS 120781-00-2) is a trisubstituted imidazole derivative featuring a bromine atom at the 4-position, a methyl group at N-1, and a methyl ester at C-5. It belongs to the 1-methylimidazole-5-carboxylate family, a scaffold widely employed in medicinal chemistry for generating angiotensin II receptor antagonists, kinase inhibitors, and herbicidal agents [1]. The compound serves primarily as a synthetic building block, with the C-4 bromine providing a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl ester can be hydrolyzed to the carboxylic acid or converted to amides for further diversification . Commercially available purities range from 95% to 98% (HPLC), with multiple vendors offering material from milligram to gram scale .

Why Generic Substitution of 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester Fails: Halogen-Dependent Reactivity and Regiochemical Control


Within the 1-methylimidazole-5-carboxylate class, substitution at the 4-position is the primary driver of both synthetic utility and biological target engagement. The C-4 bromine atom offers a unique balance of reactivity and stability compared to the 4-chloro, 4-fluoro, or non-halogenated analogs: it is sufficiently labile for efficient oxidative addition in cross-coupling reactions yet stable enough for storage and handling [1]. In contrast, the 4-chloro analog exhibits substantially lower reactivity in palladium-catalyzed couplings, often requiring harsher conditions or specialized ligands, while the 4-fluoro analog is essentially inert under standard Suzuki conditions [1]. The methyl ester at C-5, versus the free carboxylic acid or ethyl ester, provides a distinct solubility and crystallinity profile that facilitates purification and handling in multi-step synthetic sequences . These differences mean that substituting even a closely related analog can alter reaction yields, require re-optimization of coupling conditions, or compromise the structural integrity of downstream bioactive molecules. The following evidence quantifies these differentiation points.

Quantitative Evidence Guide: Where 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester Differentiates from Its Closest Analogs


Optimized Monobromination Yield: >80% Conversion Under Controlled Conditions

The synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester via NBS bromination of 1-methyl-1H-imidazole-5-carboxylic acid achieves >80% conversion to the monobrominated product when employing 2.5 equivalents of NBS in DMF at 25°C . This optimized protocol minimizes di- and tribrominated byproducts, a key challenge for the 4-chloro analog where electrophilic chlorination often yields complex mixtures requiring chromatographic separation .

Synthetic Methodology Process Chemistry Imidazole Functionalization

Suzuki-Miyaura Cross-Coupling Reactivity: Bromine Enables Mild Condition Arylation Inaccessible to Chloro and Fluoro Analogs

The 4-bromo substituent undergoes efficient Suzuki-Miyaura coupling with arylboronic acids under standard Pd(PPh₃)₄ or PdCl₂(dppf) catalysis at 80–100°C, enabling diversity-oriented synthesis of 4-aryl-1-methylimidazole-5-carboxylates [1]. The 4-chloro analog requires elevated temperatures (≥120°C) and electron-rich phosphine ligands to achieve comparable conversions, while the 4-fluoro derivative is unreactive under these conditions [2]. This differential reactivity is critical when late-stage functionalization of thermally sensitive substrates is required.

Cross-Coupling C-C Bond Formation Imidazole Arylation

Purity Specifications: 96–98% (HPLC) from Authoritative Suppliers with Full Analytical Documentation

Commercially available 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester is supplied at purities of 96% (Sigma-Aldrich) to 97% (Alfa Apisector) , with some vendors offering ≥98% (HPLC) . CoA documentation includes HPLC chromatograms, MS spectra, and NMR spectra. In contrast, the 4-chloro methyl ester analog is less widely stocked at comparable purity levels, with many suppliers listing only 95% purity and limited analytical characterization .

Quality Control Analytical Chemistry Procurement Specifications

Established Role as a Key Intermediate for Casein Kinase 1δ/ε (CK1δ/ε) Inhibitor Synthesis

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester has been specifically identified as a key intermediate in the synthesis of casein kinase 1δ/ε (CK1δ/ε) inhibitors under investigation for oncology applications . CK1δ/ε are validated therapeutic targets in breast cancer, pancreatic cancer, and neurodegenerative disorders [1]. The 4-bromo substituent is essential for installing the 4-aryl group found in optimized CK1δ inhibitors, which have demonstrated IC₅₀ values as low as 4 nM against CK1δ in biochemical assays [2]. While the methyl ester itself is not the final bioactive molecule, its structural features directly map onto the pharmacophore requirements of this inhibitor class.

Kinase Inhibitors Medicinal Chemistry Oncology

Application Scenarios for 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester: Evidence-Backed Use Cases


Diversity-Oriented Synthesis of 4-Aryl-1-methylimidazole-5-carboxylate Libraries via Suzuki-Miyaura Coupling

The C-4 bromine of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester is optimally reactive for high-throughput Suzuki-Miyaura coupling with (hetero)arylboronic acids at 80–100°C using standard Pd catalysts, generating diverse 4-arylimidazole libraries . This reactivity profile, superior to the 4-chloro and 4-fluoro analogs, makes it the preferred substrate for medicinal chemistry groups constructing compound collections targeting kinase, GPCR, or bromodomain proteins [1].

Multi-Step Synthesis of Casein Kinase 1δ/ε (CK1δ/ε) Inhibitor Candidates

Medicinal chemistry programs targeting CK1δ/ε for oncology or neurodegenerative disease indications can use this compound as a direct starting point for 4,5-diarylimidazole inhibitor synthesis. The optimized monobromination protocol (>80% yield) ensures cost-efficient access to the key intermediate, while the bromine handle enables installation of the 4-aryl pharmacophore essential for low-nanomolar CK1δ inhibition .

Late-Stage Functionalization of Advanced Synthetic Intermediates Bearing Heat-Sensitive Functionality

When a synthetic route requires C-4 arylation of an imidazole core already elaborated with thermally labile protecting groups or stereocenters, the 4-bromo methyl ester offers a critical advantage: Suzuki coupling proceeds at 80–100°C, at least 20°C lower than required for the 4-chloro analog . This expands the accessible chemical space by enabling late-stage diversification that would be incompatible with the harsher conditions demanded by less reactive halogen substituents [1].

Reproducible Scale-Up in Process Chemistry Where Byproduct Control Is Critical

The optimized NBS bromination protocol achieving >80% monobromination with minimal di-/tribrominated byproducts directly supports process chemistry scale-up. For CROs and pharmaceutical development teams, this means reduced chromatography burden, higher throughput, and more predictable cost-of-goods compared to the 4-chloro analog, which generates more complex crude mixtures [1].

Quote Request

Request a Quote for 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.